molecular formula C37H49ClN4O3 B12396054 Cy5 Boc-hydrazide

Cy5 Boc-hydrazide

Cat. No.: B12396054
M. Wt: 633.3 g/mol
InChI Key: XWIFMTLJOJRITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine5 Boc-hydrazide (chloride) is a fluorescent dye that is widely used in scientific research. It is a Boc-protected hydrazide derivative of Cyanine5, which is known for its strong fluorescence properties. The compound is primarily used for labeling aldehydes and ketones, making it a valuable tool in various biochemical and medical applications .

Preparation Methods

The synthesis of Cyanine5 Boc-hydrazide (chloride) involves several steps. The Boc (tert-butoxycarbonyl) protective group is introduced to protect the hydrazide functionality during the synthesis. The Boc group can be removed using trifluoroacetic acid or other strong acids to form the reactive hydrazide, which can then couple with various carbonyl groups . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Cyanine5 Boc-hydrazide (chloride) undergoes several types of chemical reactions:

    Substitution Reactions: The Boc-protected hydrazide can react with aldehydes and ketones to form stable hydrazone linkages.

    Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other strong acids to yield the reactive hydrazide.

    Coupling Reactions: The reactive hydrazide can couple with various carbonyl groups, resulting in Cyanine5-labeled molecules.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various aldehydes and ketones for coupling reactions. The major products formed from these reactions are Cyanine5-labeled molecules, which are used in various applications.

Scientific Research Applications

Cyanine5 Boc-hydrazide (chloride) has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for labeling aldehydes and ketones in various chemical reactions.

    Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Utilized in diagnostic imaging and therapeutic applications due to its strong fluorescence properties.

    Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.

Mechanism of Action

The mechanism of action of Cyanine5 Boc-hydrazide (chloride) involves the formation of stable hydrazone linkages with aldehydes and ketones. The Boc protective group is removed using trifluoroacetic acid or other strong acids, forming the reactive hydrazide. This reactive hydrazide then couples with carbonyl groups, resulting in Cyanine5-labeled molecules. These labeled molecules exhibit strong fluorescence, which can be used for various imaging and diagnostic applications .

Comparison with Similar Compounds

Cyanine5 Boc-hydrazide (chloride) is unique due to its strong fluorescence properties and its ability to form stable hydrazone linkages with aldehydes and ketones. Similar compounds include:

    Cyanine5 hydrazide: Lacks the Boc protective group, making it less stable during synthesis.

    Cyanine3 Boc-hydrazide: Similar structure but with different fluorescence properties.

    Cyanine7 Boc-hydrazide: Similar structure but with different fluorescence properties.

Cyanine5 Boc-hydrazide (chloride) stands out due to its optimal balance of stability and fluorescence, making it a preferred choice for various applications.

Biological Activity

Cy5 Boc-hydrazide is a fluorescent dye derivative with a hydrazide functional group, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used for labeling aldehydes and ketones in biological and chemical systems. Below, we provide an in-depth analysis of its biological activity based on available research.

1. Overview of this compound

  • Chemical Properties :
    • Molecular Weight: 633.26
    • Spectral Characteristics:
      • Excitation Maximum: 646 nm
      • Emission Maximum: 662 nm
      • Fluorescence Quantum Yield: 0.2
    • Stability: Sensitive to light exposure; requires storage at -20°C in the dark .
  • Applications :
    • Used as a fluorescent probe for biomolecular labeling due to its ability to form stable hydrazone bonds with carbonyl-containing molecules .
    • Commonly employed in single-molecule imaging and tracking studies .

2.1 Labeling and Imaging

This compound is widely used for labeling aldehyde and ketone groups in biomolecules, enabling fluorescence-based imaging techniques. For example:

  • It has been utilized to label proteins such as DinB via aldehyde tags for single-molecule studies, improving the efficiency of surface passivation methods to reduce non-specific binding .
  • In cellular uptake studies, Cy5-conjugated compounds demonstrated concentration-dependent internalization in HeLa cells, with distinct fluorescence signals at physiological temperatures (37°C) .

2.2 Antimicrobial Potential

While this compound itself has not been explicitly studied for antimicrobial activity, hydrazide derivatives are known for their broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral properties:

  • Hydrazides inhibit bacterial enzymes such as DNA gyrase, showing promising activity against strains like Staphylococcus aureus and Escherichia coli .
  • These derivatives also exhibit antifungal effects against Candida albicans and antiviral activity against hepatitis A virus .

2.3 Cancer Research

Hydrazide-based compounds have been explored for anticancer applications:

  • Studies on hydrazone derivatives (closely related to hydrazides) indicate significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • The potential of this compound as a fluorescent marker could facilitate live-cell imaging in cancer research.

3.1 Binding Affinity and Specificity

This compound’s hydrazide group reacts selectively with carbonyl groups to form stable hydrazone linkages. This specificity makes it an ideal candidate for targeted labeling in biological systems .

3.2 Fluorescent Tracking

In single-particle tracking experiments, Cy5-labeled molecules showed high photostability under mild illumination conditions, enabling detailed analysis of receptor-ligand interactions .

4. Case Studies

Study FocusKey FindingsReference
Single-Molecule Imaging Labeled DinB protein using this compound; improved surface passivation efficiency
Cellular Uptake Concentration-dependent uptake in HeLa cells at physiological conditions
Antimicrobial Activity Hydrazide derivatives inhibit bacterial DNA gyrase; potential antibacterial agents
Cancer Imaging Hydrazones derived from hydrazides show anticancer activity; Cy5 enables live-cell imaging

5. Future Directions

Although this compound has been extensively used as a labeling agent, its potential biological activities beyond imaging remain underexplored. Future research could focus on:

  • Evaluating direct antimicrobial or anticancer properties.
  • Developing derivatives with enhanced fluorescence quantum yields.
  • Investigating its role in drug delivery systems.

Properties

Molecular Formula

C37H49ClN4O3

Molecular Weight

633.3 g/mol

IUPAC Name

tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride

InChI

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H

InChI Key

XWIFMTLJOJRITF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.